Cas no 893128-66-0 (N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide)

N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide
- N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
- F1833-0618
- N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
- HMS2759N24
- AKOS024612580
- MLS000419682
- N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- SMR000320466
- 893128-66-0
- CHEMBL1440054
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- Inchi: 1S/C18H22N4O4S2/c1-21(2)20-17(24)15-9-12-27-18(15)19-16(23)13-5-7-14(8-6-13)28(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,23)(H,20,24)
- InChI Key: HTLUETIFOCNYLG-UHFFFAOYSA-N
- SMILES: C(NC1SC=CC=1C(=O)NN(C)C)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 422.10824754g/mol
- Monoisotopic Mass: 422.10824754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 666
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 135Ų
N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1833-0618-2mg |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1833-0618-4mg |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1833-0618-25mg |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1833-0618-5μmol |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1833-0618-15mg |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1833-0618-10μmol |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1833-0618-30mg |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1833-0618-20mg |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1833-0618-40mg |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1833-0618-20μmol |
N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide |
893128-66-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide Related Literature
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide
Introduction to N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 893128-66-0)
N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 893128-66-0, represents a confluence of structural complexity and potential therapeutic applications. Its molecular architecture, featuring a thiophene core conjugated with amide and sulfonamide functionalities, positions it as a candidate for further exploration in drug discovery and molecular recognition studies.
The< strong>N',N'-dimethylhydrazinecarbonyl moiety within the compound's name is particularly noteworthy, as it suggests a derivatization that could impart unique reactivity or binding properties. This group is often employed in the synthesis of heterocyclic compounds and has been explored in various contexts, including the development of bioactive molecules. The presence of this moiety in N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide may contribute to its potential utility in interactions with biological targets, such as enzymes or receptors.
Similarly, the pyrrolidine-1-sulfonyl group adds another layer of complexity to the molecule. Pyrrolidine derivatives are well-documented for their role in pharmaceuticals, often serving as pharmacophores due to their ability to engage in hydrogen bonding and other forms of molecular interaction. The sulfonamide functionality further enhances the compound's potential to interact with biological systems, providing additional sites for binding and modulating biological pathways.
The synthesis of such intricate molecules typically involves multi-step organic transformations, requiring precise control over reaction conditions and reagent selection. The thiophene ring, a prominent feature in this compound, is known for its stability and versatility in medicinal chemistry. Thiophene derivatives have been extensively studied for their pharmacological properties, including antiviral, antibacterial, and anti-inflammatory effects. The incorporation of both amide and sulfonamide groups into the thiophene scaffold suggests that this compound may exhibit novel biological activities that warrant further investigation.
In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide, with its multifaceted structural features, could potentially serve as a tool for investigating PPIs relevant to various diseases. The ability to disrupt or enhance these interactions is crucial for developing therapeutic strategies against conditions such as cancer, inflammation, and neurodegenerative disorders.
The< strong>pyrrolidine-1-sulfonyl group, in particular, has been implicated in several drug candidates that target PPIs. Its capacity to form hydrogen bonds and occupy specific spatial orientations within protein binding pockets makes it an attractive scaffold for designing molecules with high affinity and selectivity. When combined with the thiophene core and the < strong>N',N'-dimethylhydrazinecarbonyl moiety, this compound emerges as a promising candidate for further exploration in medicinal chemistry.
Efforts are currently underway to optimize synthetic routes for N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide to improve yield and scalability. Advances in synthetic methodologies have enabled chemists to access increasingly complex molecules with greater efficiency. Techniques such as transition-metal-catalyzed reactions and flow chemistry have been particularly instrumental in facilitating the synthesis of heterocyclic compounds like this one.
The potential applications of this compound extend beyond its role as a building block for drug discovery. Its unique structural features make it suitable for use as a ligand in biochemical assays or as an intermediate in the synthesis of more complex molecules. The ability to functionalize multiple positions on the thiophene ring allows for diverse derivatization strategies, opening up numerous possibilities for tailoring its properties to specific needs.
In conclusion, N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl-4-(pyrrolidine-1-sulfonyl)benzamide represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its combination of a thiophene core with amide and sulfonamide functionalities positions it as a promising candidate for further exploration in pharmaceutical research. As synthetic chemistry continues to advance, compounds like this one will undoubtedly play an increasingly important role in the discovery and development of new therapeutic agents.
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